molecular formula C6H4BrN3 B11825347 3-Bromoimidazo[1,2-c]pyrimidine

3-Bromoimidazo[1,2-c]pyrimidine

Cat. No.: B11825347
M. Wt: 198.02 g/mol
InChI Key: DBSGTWVDQXHVSX-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position of the imidazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-c]pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This one-pot synthesis involves a tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-c]pyrimidine core is promoted by the subsequent bromination step . The reaction typically occurs in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, and no base is required .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production .

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-c]pyrimidine and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-b]pyridine
  • 3-Bromoimidazo[1,2-d]pyrimidine

Comparison: 3-Bromoimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and bromine substitution pattern, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

3-bromoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-1-2-8-4-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGTWVDQXHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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